((Dimethylamino)methyl)ferrocene

Catalog No.
S1503083
CAS No.
1271-86-9
M.F
C13H27FeN
M. Wt
253.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((Dimethylamino)methyl)ferrocene

CAS Number

1271-86-9

Product Name

((Dimethylamino)methyl)ferrocene

IUPAC Name

cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron

Molecular Formula

C13H27FeN

Molecular Weight

253.20 g/mol

InChI

InChI=1S/C8H17N.C5H10.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h8H,3-7H2,1-2H3;1-5H2;

InChI Key

PYOPELHHIMWJMX-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CN(C)CC1CCCC1.C1CCCC1.[Fe]

((Dimethylamino)methyl)ferrocene (CAS 1271-86-9) is a foundational organometallic building block widely procured for the synthesis of planar-chiral ferrocene ligands and redox-active materials. Characterized by its robust ferrocene core and a pendant dimethylamino group, this air-stable liquid serves as a critical intermediate for asymmetric catalysis precursors, including the renowned Josiphos and PPFA ligand families[1]. Its primary procurement value lies in its ability to undergo highly efficient, regioselective directed ortho-metalation (DoM), providing a reliable entry point into 1,2-disubstituted ferrocenes that cannot be achieved with unsubstituted ferrocene. Additionally, its tunable redox properties and film-forming capabilities make it a preferred mediator in advanced electrochemical biosensors and surface modifications [2].

Substituting ((dimethylamino)methyl)ferrocene with baseline ferrocene or alternative monosubstituted derivatives fundamentally compromises synthetic control and process yield. Unsubstituted ferrocene lacks a directing group, meaning standard lithiation attempts result in intractable mixtures of mono-, 1,1'-di-, and poly-lithiated species that are difficult to separate and prone to oxidation [1]. While other directing groups (such as hydroxymethyl or carboxylate) can influence substitution, the dimethylaminomethyl moiety provides an optimal balance of strong Lewis base coordination for lithium and facile displacement or transformation in subsequent steps [2]. Furthermore, compared to the pre-resolved, highly expensive chiral analog Ugi's amine, this achiral variant offers a highly cost-effective platform for initial synthetic route development and scalable ligand discovery without sacrificing the core directed-metalation chemistry [1].

Superior Regiocontrol in Lithiation Workflows

The hallmark of ((dimethylamino)methyl)ferrocene is its capacity for directed ortho-metalation (DoM). When treated with alkyllithium reagents, the nitrogen lone pair coordinates the lithium, directing deprotonation exclusively to the adjacent (ortho) cyclopentadienyl proton. This enables the synthesis of 1,2-disubstituted ferrocenes (e.g., 2-(N,N-dimethylaminomethyl)ferrocenecarboxaldehyde) with isolated yields reaching up to 94% under optimized conditions [1]. In stark contrast, the lithiation of unsubstituted ferrocene yields a statistical and thermodynamically driven mixture of unreacted, mono-lithiated, and poly-lithiated products, requiring extensive chromatographic separation and drastically reducing the effective yield of any single target [2].

Evidence DimensionRegioselective functionalization yield
Target Compound DataUp to 94% yield of the specific 1,2-disubstituted product (ortho-directed)
Comparator Or BaselineUnsubstituted Ferrocene yields complex, non-selective mixtures of mono/poly-substituted products
Quantified Difference>90% single-isomer yield vs. intractable statistical mixtures
ConditionsAlkyllithium treatment followed by electrophile quench (e.g., DMF for formylation)

Eliminates the need for costly and time-consuming separations of poly-substituted byproducts, making scalable ligand synthesis economically viable.

Cost-Effective Route Scouting vs. Chiral Analogs

In the development of industrial catalysts (such as those used in the Lucite alpha process or Josiphos ligand synthesis), ((dimethylamino)methyl)ferrocene serves as an inexpensive structural surrogate for chiral alpha-N,N-dimethylaminoethylferrocene (Ugi's amine) [1]. Because both compounds share the same DoM reactivity profile and steric bulk at the nitrogen center, the achiral ((dimethylamino)methyl)ferrocene can be utilized to optimize lithiation, electrophile trapping, and purification conditions at a fraction of the cost [1]. Once the synthetic route is validated, the process can be seamlessly translated to the more expensive chiral analog to introduce central chirality.

Evidence DimensionSuitability for synthetic route optimization
Target Compound DataHighly effective, low-cost structural surrogate for DoM optimization
Comparator Or BaselineChiral alpha-N,N-dimethylaminoethylferrocene (Ugi's amine)
Quantified DifferenceIdentical primary reactivity profile but significantly lower procurement cost for scale-up validation
ConditionsIndustrial and laboratory-scale catalyst route development

Allows process chemists to troubleshoot and optimize complex organometallic reaction sequences without consuming high-value chiral starting materials.

Stable Electron Transfer in Thin-Film Biosensors

Beyond synthesis, ((dimethylamino)methyl)ferrocene is utilized as a superior electron transfer mediator in amperometric biosensors. When deposited via plasma polymerization (forming DMAMF films), it creates a nanothin (~20 nm), highly crosslinked, and hydrophilic network directly on the electrode [1]. This matrix densely immobilizes enzymes like glucose oxidase while preventing mediator leaching—a common failure mode for small-molecule mediators. The resulting biosensor exhibits a wide dynamic range (1.3 to 81 mM glucose) at a mild applied potential of +350 mV, with less than a 5% decrease in current response in aerobic versus anaerobic conditions, outperforming simple physisorbed ferrocene systems in operational stability [1].

Evidence DimensionMediator stability and dynamic range in continuous sensing
Target Compound DataWide detection range (1.3-81 mM) with <5% signal loss from oxygen interference
Comparator Or BaselineStandard small-molecule ferrocene mediators (which leach easily and suffer rapid signal degradation)
Quantified DifferenceHighly stable, non-leaching ~20 nm crosslinked film vs. rapid signal collapse
ConditionsPlasma-polymerized DMAMF film on sputtered gold electrodes with glucose oxidase

Provides device engineers with a highly stable, microfabrication-compatible redox mediator that extends the operational lifespan of commercial biosensors.

Precursor for Asymmetric Phosphine Ligands

Due to its near-quantitative directed ortho-metalation (DoM) capabilities, this compound is the optimal starting material for synthesizing planar-chiral 1,2-disubstituted ferrocenes. It is heavily procured for the synthesis of advanced diphosphine ligands (such as Josiphos and PPFA analogs) used in industrial-scale asymmetric hydrogenation and cross-coupling reactions[1].

Cost-Effective Surrogate in Process Chemistry

In pharmaceutical and materials scale-up, ((dimethylamino)methyl)ferrocene is the preferred choice for route scouting. Its identical steric and electronic directing profile allows chemists to optimize complex multi-step lithiation and electrophilic trapping sequences before committing to the highly expensive chiral Ugi's amine [1].

Fabrication of Amperometric Biosensors

Leveraging its unique film-forming properties under plasma polymerization, this compound is ideal for manufacturing nanothin, highly crosslinked redox mediator films (DMAMF). It is the right choice for device engineers developing continuous glucose monitors or other enzyme-based biosensors where preventing mediator leaching and maintaining a wide dynamic range are critical [2].

Hydrogen Bond Acceptor Count

1

Exact Mass

253.149285 g/mol

Monoisotopic Mass

253.149285 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-14-2024

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